molecular formula C27H35N5O3 B2515138 N'-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 921903-17-5

N'-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2515138
CAS No.: 921903-17-5
M. Wt: 477.609
InChI Key: RGSITOLLFFTQGC-UHFFFAOYSA-N
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Description

N’-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamidophenyl group, a tetrahydroquinoline moiety, and a piperidine ring, making it an interesting subject for research in medicinal chemistry and pharmacology.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multiple steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.

    Synthesis of the Tetrahydroquinoline Intermediate: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Coupling of Intermediates: The final step involves coupling the acetamidophenyl intermediate with the tetrahydroquinoline intermediate and the piperidine ring using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted acetamidophenyl derivatives.

Mechanism of Action

The mechanism of action of N’-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-acetamidophenyl)-N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide: Lacks the methyl group on the tetrahydroquinoline ring.

    N’-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-1-yl)ethyl]ethanediamide: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The presence of the methyl group on the tetrahydroquinoline ring and the piperidine ring in N’-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide distinguishes it from similar compounds

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O3/c1-19(33)29-22-9-6-10-23(17-22)30-27(35)26(34)28-18-25(32-14-4-3-5-15-32)21-11-12-24-20(16-21)8-7-13-31(24)2/h6,9-12,16-17,25H,3-5,7-8,13-15,18H2,1-2H3,(H,28,34)(H,29,33)(H,30,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSITOLLFFTQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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